(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol physical and chemical properties
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information on (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol. It is important to note that detailed experimental data for this specific compound is limited. Therefore, some properties and behaviors are inferred from structurally similar compounds and computational predictions. All handling and experimental work should be conducted with appropriate safety precautions and after consulting detailed safety data sheets.
Introduction
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is a substituted oxazole, a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The oxazole ring is a key structural motif in various biologically active natural products and synthetic compounds. The presence of a cyclobutyl group, a methyl group, and a hydroxymethyl substituent on the oxazole core suggests a molecule with potential for diverse chemical modifications and biological interactions. This guide provides a consolidated overview of its known and predicted properties.
Molecular Identity and Structure
The fundamental identity of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is established through its unique identifiers and molecular structure.
| Identifier | Value | Source |
| CAS Number | 1889734-87-5 | [1] |
| EC Number | 898-321-1 | [1] |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| IUPAC Name | (2-cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol | |
| SMILES | C1CC(C1)C2=NC(C)=C(O2)CO | [2] |
| InChI | InChI=1S/C9H13NO2/c1-7-8(6-12)11-9(10-7)5-3-2-4-5/h5,12H,2-4,6H2,1H3 | [2] |
| InChIKey | BFRHYIWFBSTBAB-UHFFFAOYSA-N | [2] |
Molecular Structure Visualization:
Caption: 2D representation of (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 153.18 g/mol | [3] |
| Monoisotopic Mass | 153.07898 Da | [2] |
| XlogP | 0.6 | [2] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 2 | [4] |
The predicted XlogP value of 0.6 suggests that the compound has a relatively balanced solubility profile, with some solubility in both polar and non-polar solvents. The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the nitrogen and oxygen atoms in the oxazole ring and the hydroxyl oxygen can act as hydrogen bond acceptors. These features will influence its solubility in protic solvents like water and alcohols.
Chemical Properties and Reactivity
While specific reactivity data for this compound is not published, its chemical behavior can be inferred from the functional groups present.
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Hydroxyl Group: The primary alcohol functional group is a key site for chemical reactions. It can undergo oxidation to form the corresponding aldehyde and carboxylic acid. It is also susceptible to esterification and etherification reactions. For instance, chemoselective etherification of benzylic alcohols using reagents like 2,4,6-trichloro-1,3,5-triazine in methanol or ethanol has been reported, a reaction type that could potentially be adapted.[5]
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Oxazole Ring: The oxazole ring is a relatively stable aromatic heterocycle. However, it can participate in certain reactions. The C2 position, substituted with a cyclobutyl group, can influence the electronic properties of the ring. The overall electron distribution in the ring makes it susceptible to electrophilic attack under certain conditions, although it is generally less reactive than other five-membered heterocycles like pyrrole or furan.
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Stability: The compound is expected to be stable under recommended storage conditions, which typically involve keeping it in a cool, well-ventilated place away from strong oxidizing agents and direct sunlight.[6] Hazardous decomposition products may include carbon oxides and nitrogen oxides.
Synthesis
A specific, validated synthesis protocol for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is not described in the available literature. However, general methods for the synthesis of substituted oxazoles are well-established. A common approach involves the reaction of a nitrile with a compound containing a suitable three-carbon component, often mediated by a Lewis acid.[7] For example, a general procedure for the synthesis of 2,4,5-trisubstituted oxazoles involves the tin(IV) chloride-mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles.[7] Another approach could involve the nitrosation of α-methylene ketones, followed by condensation with an aldehyde and reduction.[8]
Conceptual Synthesis Workflow:
Caption: A conceptual synthetic route to the target molecule.
Spectral Data
No experimental spectral data (NMR, IR, MS) for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol has been found in the public domain. However, theoretical calculations and comparisons with similar structures can provide an indication of the expected spectral features.
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¹H NMR: One would expect to see signals corresponding to the cyclobutyl protons, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts would be influenced by the electronic environment of the oxazole ring.
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¹³C NMR: Signals for the carbons of the cyclobutyl ring, the methyl group, the methylene group, and the three carbons of the oxazole ring would be expected.
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IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol (around 3300 cm⁻¹), C-H stretches of the alkyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations of the oxazole ring (in the 1500-1650 cm⁻¹ region).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the cyclobutyl ring. Predicted collision cross section data is available, which can be useful in advanced mass spectrometry techniques.[2]
Safety and Handling
Based on notifications to the ECHA C&L Inventory, (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is classified with the following hazards:
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Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
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Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
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Specific target organ toxicity — single exposure (Category 3): H336 - May cause drowsiness or dizziness.[1]
Recommended Handling Practices:
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Handle in accordance with good industrial hygiene and safety practices.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, protective gloves, and a lab coat.
-
Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn.
-
Avoid contact with skin and eyes.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[9]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9]
-
Incompatible materials include strong oxidizing agents.[6]
Potential Applications
While no specific applications for (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol have been documented, the oxazole scaffold is a privileged structure in drug discovery. Oxazole derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. The substituents on this particular molecule (cyclobutyl, methyl, and hydroxymethyl) provide handles for further chemical modification, making it a potentially interesting building block for the synthesis of more complex molecules for screening in drug discovery programs. The hydroxymethyl group, in particular, allows for the introduction of various linkers or pharmacophores.
Conclusion
(2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol is a chemical entity for which detailed experimental characterization is not yet publicly available. Its identity is confirmed by its CAS number and molecular structure. Predicted physicochemical properties and hazard classifications provide a preliminary understanding of its characteristics. The presence of a reactive hydroxyl group and the oxazole core suggests that this compound could be a useful intermediate in synthetic and medicinal chemistry. Further research is required to fully elucidate its physical, chemical, and biological properties.
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ELECTRONIC SUPPLEMENTARY INFORMATION - Synthesis of 2,4,5-trisubstituted oxazoles through tin(IV) chloride- mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1- dicarboxylates with nitriles. [Link]
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Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. [Link]
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Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures - MDPI. [Link]911)
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